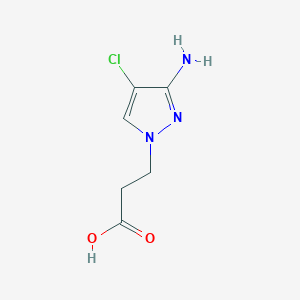

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole compounds are known for their diverse pharmacological effects and are used in the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazole synthesis often involves reactions such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .

Molecular Structure Analysis

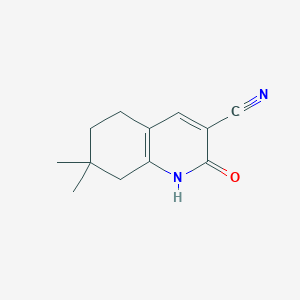

The molecular structure of “3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid” is characterized by a pyrazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains an amino group and a carboxyl group .

Chemical Reactions Analysis

Pyrazole compounds, including “3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid”, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo oxidation reactions .

科学的研究の応用

Biomedical Research: Antiviral and Anticancer Applications

The pyrazole nucleus, which is part of the compound , has been extensively studied for its potential in biomedical applications. Pyrazole derivatives have shown promise in the development of new drugs with antiviral and anticancer properties . The ability of these compounds to interact with various biological targets makes them valuable in the design of molecules that can inhibit the growth of viruses and cancer cells.

Agricultural Chemistry: Pesticide Development

In agriculture, compounds with the pyrazole moiety are being explored for their use as pesticides. Their potential to disrupt biological pathways in pests without harming crops or the environment is of significant interest. Research into pyrazoline derivatives, closely related to pyrazoles, has demonstrated various biological activities, including antiparasitic effects, which could be beneficial in developing new agricultural chemicals .

Environmental Science: Ecotoxicology Studies

The environmental impact of new compounds is crucial, and pyrazole derivatives are no exception. Studies on newly synthesized pyrazoline derivatives, which share a similar core structure with pyrazoles, have been conducted to assess their neurotoxic potential and effects on aquatic life, providing insights into the environmental safety of these chemicals .

Material Science: Kinase Inhibitors for Therapeutic Research

Pyrazole-based compounds have been identified as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors . These inhibitors are crucial in therapeutic research for treating diseases where kinase activity is dysregulated, such as certain types of cancer.

Pharmacological Research: Drug Discovery

The pyrazole core is a common feature in many pharmacologically active compounds. Its incorporation into new molecules is a strategy employed in drug discovery to develop treatments for a range of diseases, including metabolic disorders and infections . The versatility of this moiety allows for the creation of compounds with a wide spectrum of activity.

Chemical Properties and Synthesis

Understanding the chemical properties of pyrazole derivatives is essential for their synthesis and application in various fields. The compound 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid, with its specific functional groups, offers opportunities for further chemical modifications, which can lead to the creation of a diverse array of substances with unique properties and applications .

将来の方向性

The future directions for “3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid” could involve further exploration of its potential pharmacological effects, as well as its potential use in the development of new drugs . Additionally, further studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.

作用機序

Target of Action

It’s worth noting that pyrazole-bearing compounds, which this molecule is a part of, are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

特性

IUPAC Name |

3-(3-amino-4-chloropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBCQBAMCWCPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)

![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)